An In-depth Technical Guide to the Chemical Properties of 2,2,3,3-Tetrafluoro-1,4-butanediol
An In-depth Technical Guide to the Chemical Properties of 2,2,3,3-Tetrafluoro-1,4-butanediol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2,2,3,3-Tetrafluoro-1,4-butanediol (CAS No. 425-61-6). It is a fluorinated diol of significant interest in materials science and as a building block in organic synthesis. The incorporation of fluorine atoms imparts unique characteristics, including enhanced thermal and chemical stability, which are highly valuable in the development of specialty polymers and pharmaceutical intermediates. This document details its physical characteristics, spectral data, chemical reactivity, and provides illustrative experimental protocols for its synthesis and purification. Furthermore, a representative application in polyurethane synthesis is visualized to demonstrate its utility.
Chemical and Physical Properties
2,2,3,3-Tetrafluoro-1,4-butanediol is a white crystalline solid at room temperature.[1] The presence of four electron-withdrawing fluorine atoms on the central carbons of the butane backbone significantly influences its properties, such as polarity and thermal stability.[1]
Physical Properties
A summary of the key physical properties of 2,2,3,3-Tetrafluoro-1,4-butanediol is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₄H₆F₄O₂ | [2] |
| Molecular Weight | 162.08 g/mol | [2] |
| Appearance | White crystalline powder/solid | [1] |
| Melting Point | 77-82 °C | [3] |
| Boiling Point | 110-112 °C at 13 mmHg | [3] |
| Density | ~1.309 g/cm³ (estimate) | |
| Solubility | Soluble in water and organic solvents | [4] |
| pKa | 12.83 ± 0.10 (Predicted) |
Spectral Data
The structural elucidation of 2,2,3,3-Tetrafluoro-1,4-butanediol is supported by various spectroscopic techniques. A summary of expected spectral characteristics is provided in Table 2.
| Technique | Expected Features |
| ¹H NMR | A triplet corresponding to the -CH₂- protons adjacent to the hydroxyl group. The chemical shift will be influenced by the neighboring difluoromethylene group. A broad singlet for the hydroxyl (-OH) protons, which is exchangeable with D₂O. |
| ¹³C NMR | A triplet for the carbon of the -CH₂- group due to coupling with the adjacent fluorine atoms. A triplet for the -CF₂- carbon due to coupling with the other -CF₂- group's fluorine atoms. |
| ¹⁹F NMR | A complex multiplet is expected due to coupling between the non-equivalent fluorine atoms. |
| FTIR (cm⁻¹) | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of O-H stretching. Strong C-F stretching absorptions are expected in the 1000-1200 cm⁻¹ region. C-H stretching vibrations will appear around 2850-3000 cm⁻¹. |
| Mass Spec. (GC-MS) | The molecular ion peak (M⁺) may be observed. Common fragmentation patterns would involve the loss of H₂O, HF, and cleavage of the C-C bond. |
Chemical Reactivity and Applications
2,2,3,3-Tetrafluoro-1,4-butanediol is a versatile building block in organic synthesis. The primary hydroxyl groups can undergo typical alcohol reactions, such as esterification, etherification, and reaction with isocyanates. The presence of the tetrafluoroethyl bridge enhances the chemical and thermal stability of the resulting products.
Reactivity
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With Oxidizing Agents: Due to the presence of primary alcohol functional groups, 2,2,3,3-Tetrafluoro-1,4-butanediol can be oxidized to the corresponding dialdehyde or dicarboxylic acid under appropriate conditions. However, the electron-withdrawing effect of the fluorine atoms may render the hydroxyl groups less susceptible to oxidation compared to their non-fluorinated analog.
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Incompatible Materials: It is incompatible with strong acids and oxidizing agents.[4]
Applications
The primary application of 2,2,3,3-Tetrafluoro-1,4-butanediol is in polymer chemistry, specifically as a chain extender in the synthesis of:
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Segmented Polyurethanes: It is used to introduce fluorinated segments into polyurethane backbones, which can enhance properties such as chemical resistance, thermal stability, and hydrophobicity.[3]
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Perfluoro-polyether (PFPE) Modified Segmented Polyurethanes: Its incorporation can lead to materials with specialized surface properties.[3]
In the pharmaceutical and agrochemical industries, it serves as an intermediate for the synthesis of fluorinated compounds. The introduction of fluorine can improve bioavailability and metabolic stability of drug candidates. It is also used in the synthesis of:
Experimental Protocols
Synthesis of 2,2,3,3-Tetrafluoro-1,4-butanediol
A common synthetic route to 2,2,3,3-Tetrafluoro-1,4-butanediol involves the reduction of a corresponding dicarboxylic acid ester, such as diethyl 2,2,3,3-tetrafluorosuccinate.
Reaction:
Materials:
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Diethyl 2,2,3,3-tetrafluorosuccinate
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Lithium aluminum hydride (LiAlH₄)
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Anhydrous tetrahydrofuran (THF)
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1 M Hydrochloric acid (HCl)
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Anhydrous magnesium sulfate (MgSO₄)
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Diethyl ether
Procedure:
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A solution of diethyl 2,2,3,3-tetrafluorosuccinate (1 equivalent) in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride (2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
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After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours.
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The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
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The reaction is carefully quenched by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water, while maintaining cooling in an ice bath.
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The resulting precipitate (aluminum salts) is removed by filtration, and the filter cake is washed with THF.
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The combined filtrate is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
Purification by Recrystallization
The crude 2,2,3,3-Tetrafluoro-1,4-butanediol can be purified by recrystallization.
Materials:
-
Crude 2,2,3,3-Tetrafluoro-1,4-butanediol
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A suitable solvent system (e.g., a mixture of a good solvent like acetone or ethyl acetate and a poor solvent like hexane or dichloromethane)
Procedure:
-
The crude solid is dissolved in a minimum amount of the hot "good" solvent.
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The hot solution is filtered to remove any insoluble impurities.
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The "poor" solvent is slowly added to the hot filtrate until the solution becomes slightly turbid.
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The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote crystallization.
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The resulting crystals are collected by vacuum filtration.
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The crystals are washed with a small amount of the cold solvent mixture.
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The purified crystals are dried under vacuum to remove any residual solvent.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of 2,2,3,3-Tetrafluoro-1,4-butanediol.
Caption: General workflow for the synthesis of 2,2,3,3-Tetrafluoro-1,4-butanediol.
Application in Polyurethane Synthesis
This diagram shows the logical relationship of how 2,2,3,3-Tetrafluoro-1,4-butanediol is used as a chain extender in the synthesis of segmented polyurethanes.
Caption: Role of 2,2,3,3-Tetrafluoro-1,4-butanediol in polyurethane synthesis.
Safety Information
2,2,3,3-Tetrafluoro-1,4-butanediol is an irritant. It is reported to cause skin and serious eye irritation.[4] Standard laboratory safety precautions, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat, should be followed when handling this compound. It should be stored in a cool, dry, and well-ventilated place, away from incompatible materials like strong acids and oxidizing agents.[4]
Conclusion
2,2,3,3-Tetrafluoro-1,4-butanediol is a valuable fluorinated building block with distinct chemical and physical properties conferred by its tetrafluorinated core. Its primary utility lies in the synthesis of advanced polymers with enhanced thermal and chemical stability. The experimental protocols and data presented in this guide are intended to support researchers and scientists in the effective utilization of this compound in their respective fields of study.
